molecular formula C17H19N5OS2 B13369000 N-(1-Cyanocyclopentyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyanocyclopentyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13369000
M. Wt: 373.5 g/mol
InChI Key: HENKPAWCRBRHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopentyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole derivative class, a scaffold renowned for its diverse pharmacological profiles and significant research value in medicinal chemistry . The core 1,3,4-thiadiazole structure is a bioisostere for pyrimidine and pyridazine rings, which contributes to its strong interactions with biological targets and provides great in vivo stability . This compound features a thioether-linked acetamide chain modified with a 1-cyanocyclopentyl group, a structure that is closely related to other derivatives supplied for scientific investigation . While specific bioactivity data for this exact compound may be limited, its structural framework is of high interest for anticancer and antimicrobial research. Structurally similar 1,3,4-thiadiazole acetamide derivatives have been identified as potent apoptosis inducers via the caspase activation pathway, demonstrating promising in vitro activity against various cancer cell lines, including prostate (PC3) and breast (MCF7) cancers . Furthermore, the 2-amino-1,3,4-thiadiazole moiety is recognized as a privileged scaffold in the development of novel antimicrobial agents to address growing drug resistance, showing potential for antibacterial and antifungal applications . Some 1,3,4-thiadiazole derivatives have also been reported to exhibit synergistic effects when used in combination with classical antibiotics, such as kanamycin, enhancing their overall antibacterial efficacy . Researchers can leverage this compound as a key intermediate or lead compound for developing new therapeutic agents, studying enzyme inhibition, or investigating structure-activity relationships (SAR). This product is intended For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C17H19N5OS2

Molecular Weight

373.5 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H19N5OS2/c1-12-6-2-3-7-13(12)19-15-21-22-16(25-15)24-10-14(23)20-17(11-18)8-4-5-9-17/h2-3,6-7H,4-5,8-10H2,1H3,(H,19,21)(H,20,23)

InChI Key

HENKPAWCRBRHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCC3)C#N

Origin of Product

United States

Biological Activity

N-(1-Cyanocyclopentyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5OS2C_{17}H_{19}N_{5}OS_{2}, with a molecular weight of approximately 373.5 g/mol. The compound features a cyano group, a thiadiazole moiety, and an acetamide functional group, which contribute to its biological activity.

Biological Activity

Anticancer Properties:
Research indicates that compounds containing the 1,3,4-thiadiazole framework exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanisms involved include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): This leads to disrupted cell cycle progression.
  • Induction of Apoptosis: Activation of intrinsic apoptotic pathways has been observed in treated cells.

Antimicrobial Activity:
Thiadiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. The presence of the thiadiazole ring enhances the compound's ability to interact with microbial targets.

Case Studies and Experimental Data

A series of studies have explored the biological activity of thiadiazole derivatives:

StudyCompoundMethodologyFindings
Thiadiazole Derivative AIn vitro assays on cancer cell linesInduced apoptosis via CDK inhibition
Thiadiazole Derivative BAntimicrobial susceptibility testingEffective against Gram-positive bacteria
Thiadiazole Derivative CIn vivo models of cancerSignificant tumor reduction observed

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding: It may modulate signaling pathways by binding to specific receptors on the cell surface.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Cyanocyclopentyl Group: Achieved through reactions involving cyclopentanone and cyanide sources.
  • Construction of the Thiadiazole Moiety: This involves cyclization reactions with appropriate precursors.
  • Coupling Reaction: The final step involves coupling the cyanocyclopentyl group with the thiadiazole derivative using acyl chlorides or anhydrides.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Anticancer Activity: The p-tolylamino group in compound 4y (para-methyl substitution) confers potent cytotoxicity (IC₅₀ < 0.1 mM) against breast (MCF-7) and lung (A549) cancer cells . Chlorobenzylthio (5e) and methylthio (5k) substituents prioritize synthetic accessibility (yields >70%) but lack explicit potency data .

Hydrophobic Domains: The cyanocyclopentyl group in the target compound introduces steric bulk and hydrophobicity, similar to the benzothiazole moiety in anticonvulsant agents .

Synthetic Yields and Physicochemical Properties: Benzylthio derivatives (e.g., 5h, 5m) achieve higher yields (85–88%) compared to alkylthio analogs, likely due to stabilized intermediates . Melting points correlate with substituent polarity; chlorobenzyl groups (138–140°C) vs. methoxyphenoxy (135–136°C) .

Comparative Pharmacological Profiles

Anticancer Mechanisms:

  • Compound 4y inhibits aromatase, a key enzyme in estrogen synthesis, highlighting dual cytotoxic and hormonal activity . The target compound’s o-tolylamino group may similarly interfere with enzyme active sites or receptor interactions.

Anticonvulsant and Antimicrobial Activity:

  • While the target compound’s primary focus is anticancer activity, structural analogs with benzothiazole or oxadiazole hybrids demonstrate efficacy in anticonvulsant and antimicrobial models .

Preparation Methods

Thiadiazole derivatives are typically synthesized through multi-step organic reactions. These steps often involve the formation of the thiadiazole ring, followed by the introduction of various functional groups. Common methods include:

  • Amidation Reactions : These involve the reaction of aminothiadiazoles with carboxylic acid derivatives in the presence of coupling agents like N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
  • Thioether Formation : This involves the reaction of a thiadiazole derivative with a suitable thiol or thioacetate to form a thioether linkage.

Preparation Method Analysis

Given the lack of specific literature on N-(1-Cyanocyclopentyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, a hypothetical synthesis pathway can be proposed based on related compounds:

  • Step 1: Formation of 5-(o-Tolylamino)-1,3,4-Thiadiazole-2-Thiol

    • This step would involve the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with o-toluidine under appropriate conditions.
  • Step 2: Formation of the Thioether Linkage

    • The 5-(o-tolylamino)-1,3,4-thiadiazol-2-yl thiol would then react with a suitable thioacetate or thiol to form the thioether linkage.
  • Step 3: Introduction of the Cyanocyclopentyl Group

    • This could involve the reaction of the thioether intermediate with a cyanocyclopentylamine derivative under conditions suitable for amide bond formation.

Characterization Techniques

Characterization of the synthesized compound would involve various spectroscopic techniques such as:

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction pH7.5–8.5 (thioether)<7: Incomplete reaction; >9: Hydrolysis
Solvent PolarityHigh (DMF/DMSO)Enhances nucleophilicity of thiolate
Temperature60°C (thioether step)Higher temps accelerate decomposition

Purity verification requires HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for stereochemical confirmation .

How should researchers characterize the structural and physicochemical properties of this compound?

Basic
Key techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (DMSO-d₆, 500 MHz) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (ESI+ mode, m/z accuracy <5 ppm) .
  • HPLC : Purity assessment (≥95%) using a C18 column and UV detection at 254 nm .

Q. Physicochemical profiling :

PropertyMethodTypical Value
SolubilityShake-flask (DMSO:PBS = 1:9)~2.5 mg/mL
LogPReverse-phase HPLC calibration3.2 ± 0.3
Thermal StabilityTGA/DSC (10°C/min, N₂ atmosphere)Decomposition >200°C

What strategies are effective for improving aqueous solubility without compromising bioactivity?

Q. Advanced

Structural modifications :

  • Introduce polar groups (e.g., hydroxyl, carboxyl) on the cyanocyclopentyl moiety .
  • Replace o-tolyl with pyridyl to enhance hydrogen bonding .

Formulation approaches :

  • Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio) .
  • Nanoemulsions (lecithin/Tween 80, particle size <200 nm) .

Q. Validation :

  • Measure solubility via UV-vis spectroscopy (λmax = 280 nm) .
  • Retest bioactivity in cell-based assays (e.g., IC50 shift <20% indicates success) .

How can researchers design derivatives to explore structure-activity relationships (SAR)?

Advanced
Key modification sites :

  • Thiadiazole ring : Vary substituents at position 5 (e.g., electron-withdrawing groups for enhanced electrophilicity) .
  • Cyanocyclopentyl group : Test sp³/sp² hybridized carbons for conformational flexibility .

Q. Methodology :

Parallel synthesis : Use Ugi-4CR or Suzuki coupling for library diversification .

Bioisosteric replacement : Swap thiadiazole with oxadiazole to assess metabolic stability .

Q. SAR validation :

DerivativeModificationMCF-7 IC50 (μM)LogP
ParentNone0.0843.2
D15-NO₂ on thiadiazole0.0452.8
D2Cyclohexyl → pyridinyl0.1201.9

Data from analogous compounds .

What methodological approaches are recommended for evaluating anticancer potential?

Advanced
Tiered screening strategy :

In vitro cytotoxicity : MTT assay (72h exposure) against MCF-7, A549, and HCT-116 cell lines .

Mechanistic studies :

  • Apoptosis : Annexin V/PI staining via flow cytometry .
  • Target inhibition : Western blot for EGFR/p-AKT downregulation .

Selectivity : Compare IC50 in NIH3T3 fibroblasts (SI = IC50(normal)/IC50(cancer)) .

Q. Representative data (analogous thiadiazoles) :

CompoundMCF-7 IC50 (μM)A549 IC50 (μM)Selectivity Index
4y 0.084 ± 0.0200.034 ± 0.00812.3

How should researchers address contradictions in reported biological activity data?

Advanced
Common sources of discrepancy :

  • Cell line heterogeneity : Validate origin (ATCC STR profiling) and passage number .
  • Compound stability : Test DMSO stock solutions via HPLC after 1-week storage .
  • Assay conditions : Standardize serum concentration (10% FBS) and incubation time .

Q. Resolution workflow :

Replicate experiments in triplicate.

Cross-validate using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction) .

Share raw data via repositories like Zenodo for transparency.

What computational tools are suitable for predicting binding modes and pharmacokinetics?

Q. Advanced

Molecular docking : AutoDock Vina or Glide (PDB: 1M17 for EGFR) .

ADMET prediction : SwissADME for bioavailability radar (BOILED-Egg model) .

MD simulations : GROMACS for ligand-protein stability (20 ns trajectory, AMBER force field) .

Q. Output metrics :

ParameterToolPredictive Value
Binding affinityAutoDock VinaΔG = -9.2 kcal/mol
CYP3A4 inhibitionSwissADMEHigh risk
BBB permeabilityBOILED-EggLow

How can metabolic stability be assessed in preclinical studies?

Advanced
In vitro models :

Liver microsomes : Incubate with NADPH (1 mg/mL, 37°C, 60 min). Monitor parent compound loss via LC-MS/MS .

CYP isoform screening : Use recombinant CYPs (e.g., 3A4, 2D6) to identify major metabolizing enzymes .

Q. Key parameters :

Metabolic PathwayHalf-life (min)Major Metabolite
Oxidation45 ± 12Hydroxycyclohexyl
Glucuronidation>120None detected

Optimize stability via deuteration at metabolically labile sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.